1-(2-Chloroethyl)-2-fluorobenzene
Overview
Description
1-(2-Chloroethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H8ClF It consists of a benzene ring substituted with a 2-chloroethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzene with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Alcohols or carboxylic acids.
Reduction: Ethyl-substituted benzene.
Scientific Research Applications
1-(2-Chloroethyl)-2-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Chemical Biology: The compound is utilized in studies involving chemical probes and bioorthogonal chemistry.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-2-fluorobenzene involves its reactivity with various nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(2-Chloroethyl)-benzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-(2-Fluoroethyl)-2-chlorobenzene: The positions of the chloro and fluoro groups are reversed, leading to variations in chemical behavior.
2-Chloroethylbenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness: 1-(2-Chloroethyl)-2-fluorobenzene is unique due to the presence of both chloroethyl and fluorine substituents on the benzene ring
Properties
IUPAC Name |
1-(2-chloroethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRUIIRRJELIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626629 | |
Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119779-12-3 | |
Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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